molecular formula CH4N2O2 B014268 Hydroxyurea-15N CAS No. 214331-53-0

Hydroxyurea-15N

Katalognummer: B014268
CAS-Nummer: 214331-53-0
Molekulargewicht: 77.048 g/mol
InChI-Schlüssel: VSNHCAURESNICA-LBPDFUHNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hydroxyurea-15N is a labeled variant of hydroxyurea, a well-known antineoplastic agent. The compound is characterized by the presence of the nitrogen-15 isotope, which is often used in scientific research to trace and study the behavior of nitrogen atoms in various chemical and biological processes. Hydroxyurea itself has been used for decades in the treatment of diseases such as sickle cell anemia and certain types of cancer .

Wissenschaftliche Forschungsanwendungen

Biotransformation Studies

Recent studies have utilized Hydroxyurea-15N to investigate its metabolism in animal models. For instance, mass spectrometry analysis has demonstrated how mARC1 (mitochondrial amidoxime reducing component 1) plays a significant role in the metabolic reduction of hydroxyurea to urea. In experiments with mice, the retention of this compound was observed to correlate inversely with mARC1 abundance, providing insights into the compound's pharmacokinetics and potential interactions within biological systems .

Clinical Applications

Hydroxyurea has been widely used in clinical settings for several conditions:

  • Sickle Cell Anemia : Hydroxyurea is approved for treating sickle cell anemia due to its ability to increase fetal hemoglobin (HbF) levels, which reduces sickling episodes and associated complications. Long-term studies indicate that hydroxyurea treatment significantly decreases mortality rates among patients with sickle cell disease .
  • Cancers : The compound is also employed in oncology for treating various cancers, including chronic myelogenous leukemia (CML) and solid tumors. Its antiproliferative effects make it a valuable agent in chemotherapy regimens .
  • Psoriasis and Myeloproliferative Diseases : Hydroxyurea is indicated for psoriasis treatment and certain myeloproliferative disorders, showcasing its versatility across different medical conditions .

Research Insights and Case Studies

The application of this compound extends into experimental research where it serves as a tool for understanding both basic and applied science:

Case Study: Sickle Cell Anemia

In a randomized controlled trial examining the long-term effects of hydroxyurea on patients with sickle cell anemia, significant reductions in acute painful episodes and acute chest syndrome were noted. The study followed patients over 17 years, revealing that those who maintained long-term hydroxyurea therapy had improved survival rates compared to those who did not .

Antiviral Research

Emerging research suggests that hydroxyurea may possess antiviral properties, particularly against HIV. Studies have indicated that plasma concentrations achieved through therapeutic dosing are effective in inhibiting viral replication in vitro, highlighting potential applications beyond traditional uses .

Comparative Data Table

The following table summarizes key applications and findings related to this compound:

Application AreaFindings/EffectsReferences
Sickle Cell AnemiaIncreases fetal hemoglobin; reduces mortality
Cancer TreatmentAntiproliferative effects; used in CML treatment
PsoriasisEffective management of symptoms
Antiviral ResearchInhibits HIV replication in vitro
Metabolism StudiesInsights into biotransformation via mARC1

Wirkmechanismus

Target of Action

Hydroxyurea-15N, also known as Hydroxy Urea-15N, primarily targets the enzyme ribonucleoside diphosphate reductase . This enzyme plays a crucial role in the synthesis of deoxyribonucleotides, which are the building blocks of DNA . By inhibiting this enzyme, this compound interferes with DNA synthesis and halts the cell cycle .

Mode of Action

This compound acts as an antimetabolite . It selectively inhibits ribonucleoside diphosphate reductase, preventing the conversion of ribonucleotides to deoxyribonucleotides . This action halts the cell cycle at the G1/S phase . In sickle cell anemia, this compound increases red blood cell hemoglobin F levels, red blood cell water content, and alters the adhesion of red blood cells to the endothelium .

Biochemical Pathways

This compound affects several biochemical pathways. It induces the expression of γ-globin, a fetal globin gene that is suppressed after birth . Through several molecular pathways, this compound exerts many favorable effects on the hemoglobin content, red blood cell indices, ineffective erythropoiesis, and blood rheology in patients with β-hemoglobinopathies .

Pharmacokinetics

This compound is readily absorbed, with an oral bioavailability of approximately 80% . It distributes widely into tissues, including the brain, and concentrates in leukocytes and erythrocytes . Up to 60% of this compound is metabolized via hepatic metabolism and urease found in intestinal bacteria . It is excreted in urine, with about 40% of the administered dose excreted in pediatric patients with sickle cell anemia .

Result of Action

The primary result of this compound’s action is the reduction of painful crises and the need for blood transfusions in adult and pediatric patients with sickle cell anemia . It is also used to treat resistant chronic myeloid leukemia and locally advanced squamous cell carcinomas of the head and neck . This compound may cause severe myelosuppression and is considered carcinogenic .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown that this compound oxidizes oxy- and deoxy-hemoglobin to methemoglobin, which may react directly with other molecules of this compound to form nitrosylhemoglobin . This process can slowly release nitric oxide . Furthermore, this compound’s effectiveness can be influenced by the presence of other drugs, the patient’s overall health status, and genetic factors .

Biochemische Analyse

Biochemical Properties

Hydroxyurea-15N, like its parent compound hydroxyurea, is known to interact with several enzymes, proteins, and other biomolecules. It is a potent inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis . By inhibiting this enzyme, this compound disrupts the S phase of the cell cycle, blocking the transformation of ribonucleotides into deoxyribonucleotides .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It is known to reduce vaso-occlusive crises and transfusion requirements in sickle cell disease . It also has effects on cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces the expression of γ-globin, a fetal globin gene that is suppressed after birth .

Molecular Mechanism

The mechanism of action of this compound involves its interaction with biomolecules at the molecular level. As mentioned earlier, it inhibits the enzyme ribonucleotide reductase, thereby disrupting DNA synthesis . This inhibition is believed to be the primary mechanism through which this compound exerts its effects.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. It has been shown that hydroxyurea is well-tolerated and safe in pregnant women and very young pediatric patients . Prolonged treatment or higher dosage of hydroxyurea causes cell death due to accumulation of DNA damage and oxidative stress .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been demonstrated to be a potent teratogen in a wide variety of animal models at doses within 1-fold of the human dose given on mg/m^2 basis .

Metabolic Pathways

This compound is involved in several metabolic pathways. Up to 60% of an oral dose undergoes conversion through saturable hepatic metabolism and a minor pathway of degradation to acetohydroxamic acid by urease found in intestinal bacteria .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It has been found to be a substrate for five different solute carrier (SLC) transporters belonging to the organic cation/carnitine transporters and organic anion transporting polypeptides (OATP) families of transporters and urea transporters A and B .

Subcellular Localization

Given its role as an inhibitor of ribonucleotide reductase, it is likely to be found in the nucleus where DNA synthesis occurs .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Hydroxyurea-15N can be synthesized through the reaction of hydroxylamine-15N with cyanate. The reaction typically occurs in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:

NH2OH-15N+OCNNH2CONH-15N+H2O\text{NH}_2\text{OH-}^{15}\text{N} + \text{OCN}^- \rightarrow \text{NH}_2\text{CONH-}^{15}\text{N} + \text{H}_2\text{O} NH2​OH-15N+OCN−→NH2​CONH-15N+H2​O

Industrial Production Methods

Industrial production of this compound involves the large-scale synthesis of hydroxylamine-15N, followed by its reaction with cyanate under controlled conditions. The process requires stringent quality control measures to ensure the purity and isotopic labeling of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxyurea-15N undergoes various chemical reactions, including:

    Oxidation: Hydroxyurea can be oxidized to form urea and nitric oxide.

    Reduction: It can be reduced to form hydroxylamine.

    Substitution: Hydroxyurea can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products

Vergleich Mit ähnlichen Verbindungen

Hydroxyurea-15N can be compared with other similar compounds such as:

    Hydroxyurea: The non-labeled variant, which has similar chemical properties but lacks the isotopic labeling.

    Carbamohydroxamic acid: Another nitrogen-containing compound with similar reactivity.

    Hydroxylamine: A precursor in the synthesis of this compound.

Uniqueness

The primary uniqueness of this compound lies in its isotopic labeling, which allows for detailed studies of nitrogen-related processes that are not possible with non-labeled compounds .

Biologische Aktivität

Hydroxyurea-15N is a nitrogen-labeled derivative of hydroxyurea, a compound widely recognized for its therapeutic applications in various medical conditions, particularly in oncology and hematology. This article delves into the biological activity of this compound, exploring its mechanisms of action, clinical applications, and relevant research findings.

Hydroxyurea primarily acts as an inhibitor of ribonucleotide reductase (RR) , an enzyme crucial for DNA synthesis. By inhibiting RR, this compound disrupts the conversion of ribonucleotides to deoxyribonucleotides, thereby hindering DNA replication and repair processes. This mechanism underlies its antineoplastic and cytotoxic properties, making it effective against various cancers and hematological disorders.

Key Mechanisms:

  • Antineoplastic Activity : this compound has shown efficacy in treating cancers by inducing cell cycle arrest in the G1 phase, making cells more susceptible to radiation therapy .
  • Fetal Hemoglobin Induction : In sickle cell disease (SCD), Hydroxyurea increases fetal hemoglobin (HbF) levels, which reduces sickling and associated complications .
  • Nitric Oxide Production : Hydroxyurea has been linked to increased nitric oxide (NO) production, which plays a role in vascular health and immune response .

Clinical Applications

This compound is utilized in various clinical settings, including:

  • Cancer Treatment : Used for myeloproliferative neoplasms and chronic myelogenous leukemia.
  • Sickle Cell Disease : Reduces painful crises and transfusion needs by increasing HbF levels.
  • Psoriasis and Other Conditions : Investigated for its effects on skin disorders and as an antiviral agent.

Research Findings

A variety of studies have documented the biological activity of this compound. Below are notable findings from recent research:

Table 1: Summary of Clinical Trials Involving Hydroxyurea

StudyPopulationInterventionOutcomes
Platt et al. (1984)Adults with SCDHydroxyureaIncreased HbF levels; reduced pain crises
BABY HUG TrialInfants with SCDHydroxyureaReduced hospitalizations; improved hematologic values
Combination Therapy StudyChildren with β-thalassemiaHydroxyurea + Thalidomide65.93% good responders after 6 months

Case Studies

  • Pediatric Sickle Cell Disease : The BABY HUG trial demonstrated that hydroxyurea therapy significantly decreased the frequency of pain episodes and acute chest syndrome in infants while improving overall health outcomes .
  • Combination Therapy with Thalidomide : A study involving children with β-thalassemia showed that combining hydroxyurea with thalidomide led to substantial improvements in patient responses, indicating potential synergistic effects .

Eigenschaften

IUPAC Name

hydroxyurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)/i3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNHCAURESNICA-LBPDFUHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(N)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=O)(N)[15NH]O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466772
Record name Hydroxyurea-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

77.048 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214331-53-0
Record name Hydroxyurea-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hydroxyurea-15N
Reactant of Route 2
Hydroxyurea-15N
Reactant of Route 3
Hydroxyurea-15N
Reactant of Route 4
Reactant of Route 4
Hydroxyurea-15N
Reactant of Route 5
Hydroxyurea-15N
Reactant of Route 6
Hydroxyurea-15N

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.